molecular formula C6H8Cl2F2N2O B2766502 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride CAS No. 1707365-40-9

5-(Difluoromethoxy)pyridin-2-amine dihydrochloride

Cat. No.: B2766502
CAS No.: 1707365-40-9
M. Wt: 233.04
InChI Key: ZKXIJTIIZFQDIL-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)pyridin-2-amine dihydrochloride (CAS 1707365-40-9) is a chemical compound with the molecular formula C6H8Cl2F2N2O and a molecular weight of 233.04 g/mol . This dihydrochloride salt form is derived from its free base, 5-(Difluoromethoxy)pyridin-2-amine (CAS 110861-14-8) . The difluoromethoxy (OCF2H) group is a key structural motif in medicinal chemistry, known to influence the physicochemical properties of molecules, such as enhancing metabolic stability and modulating lipophilicity compared to methoxy or trifluoromethoxy analogs . While the specific biological profile and mechanism of action for this exact compound require further research, pyridin-2-amine derivatives are frequently explored as building blocks in pharmaceutical research for synthesizing more complex molecules . For instance, structurally related compounds containing pyridin-2-amine and fluorine substituents have been investigated as key intermediates in the development of sulfoximine-containing derivatives for potential therapeutic applications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(difluoromethoxy)pyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-4-1-2-5(9)10-3-4;;/h1-3,6H,(H2,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXIJTIIZFQDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridin-2-amine with difluoromethyl ether under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(Difluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with a difluoromethoxy group attached to a pyridine ring. Its molecular formula is C7H9Cl2F2N. The compound is used in chemical and biological applications because of its properties, with the difluoromethoxy group enhancing its reactivity and solubility, making it a valuable intermediate in organic synthesis. Studies suggest that 4-(difluoromethoxy)pyridin-2-amine dihydrochloride interacts with biological systems, showing potential as a drug candidate. Interaction studies often focus on its binding affinity to specific proteins or enzymes involved in disease pathways, helping to elucidate its mechanism of action and inform further modifications to enhance efficacy and reduce toxicity.

Potential Therapeutic Applications

  • Anti-Cancer Properties Research suggests that compounds with similar structures to 4-(Difluoromethoxy)pyridin-2-amine dihydrochloride may exhibit anti-cancer properties, making them potential candidates for developing new therapeutic agents.
  • SMYD2 Inhibition A related compound, a 3-(difluoromethoxy)phenyl derivative, displayed high potency and binding efficiency with an IC50 = 0.8 μM, suggesting it could be used to inhibit SMYD2 .
  • Bioactive Material Intermediate 2-aminopyridine derivatives having fluorine substituents are useful as bioactive-material intermediates for the preparation of CCR5 (cellular chemokine receptor 5) modulators or anti-infective agents .

Enhancing Drug Properties

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 5-(difluoromethoxy)pyridin-2-amine dihydrochloride with structurally related pyridin-2-amine dihydrochloride derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features Reference
This compound C₆H₇Cl₂F₂N₂O 253.04* –OCHF₂ (5), –NH₂ (2) Electron-withdrawing group; dihydrochloride enhances solubility
5-Chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride C₁₁H₁₈Cl₂N₃ 298.64 –Cl (5), –N(CH₂-piperidine) (2) Bulky substituent; potential CNS activity
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride C₉H₁₆Cl₂N₄ 251.16 –(CH₂)₄NH₂ (4), –NH₂ (2) Flexible alkyl chain; possible linker in drug design
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride C₆H₇Cl₂F₂N₂O 253.04* –OCHF₂ (6), –NH₂ (2) Positional isomer; altered electronic effects
5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride C₉H₁₆Cl₂N₄ 251.16 –N-piperazine (5), –NH₂ (2) Basic nitrogen-rich; potential kinase inhibition

*Calculated based on standard atomic weights.

Key Observations:
  • Substituent Position : The 5- vs. 6-position of the difluoromethoxy group (e.g., 5- vs. 6-isomer) significantly alters electronic distribution and steric interactions. The 5-position in the target compound may favor interactions with hydrophobic enzyme pockets .
  • Functional Groups : Chloro () and piperazinyl () substituents introduce distinct pharmacological profiles compared to the difluoromethoxy group, which offers metabolic stability due to fluorine’s resistance to oxidation .
  • Dihydrochloride Salts : All listed compounds utilize dihydrochloride salts to improve aqueous solubility, critical for bioavailability in drug formulations .

Biological Activity

5-(Difluoromethoxy)pyridin-2-amine dihydrochloride is a novel compound that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the CAS number 1707365-40-9, features a pyridine ring substituted with a difluoromethoxy group at the 5-position. The molecular formula is C7H8Cl2F2NC_7H_8Cl_2F_2N and it has a molecular weight of 209.05 g/mol.

Key Structural Features:

  • Pyridine Ring: Contributes to the compound's ability to interact with various biological targets.
  • Difluoromethoxy Group: Enhances lipophilicity and may influence the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that it acts as an inhibitor of certain protein kinases, which are crucial in regulating cellular functions such as growth and proliferation.

Proposed Mechanisms:

  • Enzyme Inhibition: It inhibits enzymatic activity related to cancer cell proliferation.
  • Receptor Modulation: It may modulate receptor activity involved in neurotransmission, potentially impacting neurological diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Preliminary studies show that it has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
  • Neuroprotective Effects: Potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter receptors.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HCT11610.0

Table 2: Biological Activities and Mechanisms

Activity TypeMechanism DescriptionReference
AnticancerInhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitter receptors
Enzyme InhibitionCompetitive inhibition of kinase activity

Case Studies

  • Antitumor Efficacy in Preclinical Models :
    A study conducted on xenograft models demonstrated significant tumor reduction in mice treated with this compound compared to control groups. The compound showed an IC50 value indicating potent anticancer properties.
  • Neuroprotective Studies :
    In vitro assays revealed that the compound could enhance neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

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